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  • Product: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid
  • CAS: 1522520-75-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on 5-(3-Fluorophenoxy)pyridine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery

An in-depth technical guide or whitepaper on the core of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid. For the Attention of: Researchers, Scientists, and Drug Development Professionals This document serves as a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid, a heterocyclic building block of increasing importance in the field of medicinal chemistry. We will provide a detailed exploration of its chemical structure, physicochemical properties, established synthetic routes, and its applications in the development of novel therapeutics. The content herein is curated to provide a deep, actionable understanding for professionals engaged in pharmaceutical research and development.

Core Molecular Structure and Physicochemical Characteristics

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a substituted pyridine derivative. Its structure is characterized by a pyridine-2-carboxylic acid scaffold, which is appended with a 3-fluorophenoxy group at the 5-position of the pyridine ring. This specific arrangement of functional groups imparts a unique set of properties that are highly desirable in drug design. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the acidity of the carboxylic acid. The pyridine ring itself is a common feature in many pharmaceuticals, often involved in hydrogen bonding and other non-covalent interactions with biological targets.

Chemical Structure Diagram:

Caption: Chemical structure of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

Table of Physicochemical Properties:

PropertyValueReference
CAS Number 1522520-75-7[1]
Molecular Formula C12H8FNO3[1]
Molecular Weight 233.20 g/mol [1]
Appearance Solid[2]
Melting Point 175-180 °C (for the related 5-Bromo-3-fluoropyridine-2-carboxylic acid)[2]
Solubility Soluble in DMSO (Slightly), Methanol (Very Slightly) (for a related compound)[3]

Synthesis and Manufacturing Principles

The synthesis of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid is typically achieved through a multi-step process. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted pyridine and 3-fluorophenol.

Rationale for Experimental Choices: The choice of starting materials is critical. A pyridine ring activated towards nucleophilic attack, for instance by a halogen at the 5-position and an electron-withdrawing group at the 2-position (like an ester), is often employed. The reaction is typically carried out in the presence of a base to deprotonate the phenol, and a copper catalyst can be used to facilitate the ether bond formation. The final step involves the hydrolysis of the ester to the carboxylic acid. This stepwise approach allows for high yields and purity of the final product.

Detailed Experimental Protocol:

Synthesis_Workflow start Starting Materials: - 5-halo-pyridine-2-carboxylate - 3-Fluorophenol snar Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Optional: Cu catalyst start->snar intermediate Intermediate: 5-(3-Fluorophenoxy)pyridine-2-carboxylate snar->intermediate hydrolysis Ester Hydrolysis - Acid or Base catalysis - (e.g., LiOH, HCl) intermediate->hydrolysis product Final Product: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid hydrolysis->product purification Purification - Crystallization - Chromatography product->purification

Caption: A generalized workflow for the synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of a 5-halopyridine-2-carboxylate (e.g., methyl 5-bromopyridine-2-carboxylate), 3-fluorophenol, and a base such as potassium carbonate are combined in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Nucleophilic Aromatic Substitution: The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) to facilitate the SNAr reaction. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation of Intermediate: Once the reaction is complete, the mixture is cooled, and the intermediate ester is isolated through standard workup procedures, which may include extraction and solvent removal.

  • Hydrolysis: The isolated ester is then subjected to hydrolysis. This is typically achieved by treating it with an aqueous acid (e.g., HCl) or base (e.g., NaOH or LiOH) solution.

  • Final Product Isolation and Purification: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product of high purity.

Self-Validating System: The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with many approved drugs containing this scaffold.[4] They are known to be valuable as enzyme inhibitors and have been explored for a wide range of therapeutic targets.[4]

The specific compound, 5-(3-fluorophenoxy)pyridine-2-carboxylic acid, and its analogues have been investigated as intermediates in the synthesis of various biologically active molecules. For instance, related structures are found in compounds being developed as anti-inflammatory and anti-hyperglycemic agents.[5] The unique combination of the pyridine carboxylic acid and the fluorophenoxy moiety allows for diverse interactions with biological targets, making it a versatile starting point for the design of new drugs.

Logical Relationship Diagram:

Drug_Discovery_Logic core 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid derivatization Chemical Derivatization (e.g., Amide Coupling, Esterification) core->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid in a typical drug discovery pipeline.

Conclusion

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a chemical building block with significant potential in the field of drug discovery. Its synthesis is well-understood, and its structural features make it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

References

  • 001CHEMICAL. (n.d.). 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). WO 2016/005874 A1.
  • PubChem. (n.d.). 5-Amino-2-(4-fluorophenoxy)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Watson International. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS 757251-39-1. Retrieved from [Link]

  • LookChem. (n.d.). 2-Pyridinecarboxylic acid, 4-(4-aMinophenoxy)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

The following technical guide provides an in-depth analysis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid , a critical intermediate scaffold in medicinal chemistry. A Strategic Scaffold for Kinase and Hydroxylase Inhi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid , a critical intermediate scaffold in medicinal chemistry.

A Strategic Scaffold for Kinase and Hydroxylase Inhibitor Development

Executive Summary

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid (CAS 1522520-75-7) is a functionalized pyridine derivative characterized by a picolinic acid core substituted at the 5-position with a 3-fluorophenoxy moiety. This molecular architecture serves as a high-value pharmacophore in drug discovery, particularly for HIF-prolyl hydroxylase (HIF-PH) inhibitors and Type II kinase inhibitors . The electron-withdrawing fluorine atom enhances metabolic stability by blocking oxidative metabolism at the phenyl ring, while the picolinic acid moiety provides a bidentate chelation site for metalloenzymes.

Physicochemical Properties

The following data consolidates the core molecular descriptors essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Molecular & Physicochemical Specifications
PropertyValueRationale/Context
IUPAC Name 5-(3-Fluorophenoxy)pyridine-2-carboxylic acidOfficial nomenclature.
Common Name 5-(3-Fluorophenoxy)picolinic acid"Picolinic" denotes the 2-COOH pyridine.[1][2]
CAS Number 1522520-75-7Unique identifier for procurement.
Molecular Formula C₁₂H₈FNO₃ Carbon backbone with fluoro-ether linkage.
Molecular Weight 233.19 g/mol Ideal for fragment-based drug design (<300 Da).
Exact Mass 233.0488 DaMonoisotopic mass for HRMS validation.
Predicted LogP 2.6 ± 0.4Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~5.2 (Predicted)Carboxylic acid ionization.
pKa (Base) ~1.5 (Predicted)Pyridine nitrogen protonation.
H-Bond Donors 1 (COOH)Critical for active site binding.
H-Bond Acceptors 4 (N, O, F)Interaction points for solvating water or residues.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

Synthetic Methodology

The synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid typically follows a nucleophilic aromatic substitution (


) strategy, favored for its scalability and regio-control.
Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The pyridine ring requires an electron-deficient center at C5 to facilitate nucleophilic attack by the phenoxide.

  • Electrophile: 5-Bromo-2-cyanopyridine (The nitrile group activates the ring and serves as a masked acid).

  • Nucleophile: 3-Fluorophenol.[3]

Experimental Protocol (Standardized)

Note: This protocol is a synthesized standard procedure based on analogous picolinic acid ether syntheses.

Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: Charge a reaction vessel with 5-bromo-2-cyanopyridine (1.0 eq), 3-fluorophenol (1.1 eq), and Potassium Carbonate (

    
    )  (2.0 eq).
    
  • Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (10 volumes).

  • Conditions: Heat the mixture to 90–100°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC/HPLC for the consumption of the bromide.

  • Workup: Cool to room temperature. Pour into ice water. The intermediate, 5-(3-fluorophenoxy)picolinonitrile , typically precipitates. Filter, wash with water, and dry.

Step 2: Hydrolysis of the Nitrile
  • Reagents: Suspend the nitrile intermediate in 6M NaOH (5.0 eq) and Ethanol (1:1 ratio).

  • Conditions: Reflux (80°C) for 2–3 hours. The nitrile hydrolyzes first to the amide, then to the carboxylate salt.

  • Isolation: Cool the solution. Acidify carefully with 6M HCl to pH ~3–4. The product, 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical process controls.

Synthesispathway start Starting Materials: 5-Bromo-2-cyanopyridine + 3-Fluorophenol step1 Step 1: SNAr Coupling (K2CO3, DMF, 100°C) start->step1 Nucleophilic Attack inter Intermediate: 5-(3-Fluorophenoxy) picolinonitrile step1->inter Ether Bond Formation step2 Step 2: Hydrolysis (NaOH/EtOH, Reflux) inter->step2 Nitrile Hydrolysis acidification Acidification (HCl to pH 3-4) step2->acidification Carboxylate Protonation product Final Product: 5-(3-Fluorophenoxy) pyridine-2-carboxylic acid acidification->product Precipitation

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target carboxylic acid.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent: DMSO-


[4]
  • 
     13.0-13.5 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     8.5-8.6 ppm (d, 1H):  Pyridine proton at C6 (adjacent to nitrogen, deshielded).
    
  • 
     8.1-8.2 ppm (d, 1H):  Pyridine proton at C3 (adjacent to carboxyl).
    
  • 
     7.4-7.6 ppm (dd, 1H):  Pyridine proton at C4.
    
  • 
     6.9-7.4 ppm (m, 4H):  Aromatic protons of the 3-fluorophenoxy ring. Look for multiplet splitting due to 
    
    
    
    coupling.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works for the pyridine nitrogen.

  • Observed Ion (ESI+):

    
    .
    
  • Observed Ion (ESI-):

    
    .
    

Pharmaceutical Applications

This molecule is not merely a catalog compound; it is a privileged scaffold .

Pharmacophore Analysis
  • Chelation Motif: The picolinic acid moiety (Pyridine N + Carboxyl O) forms a bidentate ligand capable of binding active site metals (e.g.,

    
     in HIF-prolyl hydroxylase or 
    
    
    
    in metalloproteases).[2]
  • Metabolic Shielding: The fluorine atom at the meta-position of the phenoxy ring blocks metabolic oxidation (hydroxylation) at the most vulnerable site, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilic Vector: The ether linkage allows the phenyl ring to access deep hydrophobic pockets within the target protein.

Structural Activity Relationship (SAR) Map

Pharmacophore core 5-(3-Fluorophenoxy) pyridine-2-carboxylic acid metal Metal Chelation Binding (Picolinic Acid Motif) core->metal  Active Site Anchor hydrophobic Hydrophobic Pocket Interaction (Phenoxy Group) core->hydrophobic  Lipophilic Extension metabolic Metabolic Stability (3-Fluoro Substituent) core->metabolic  Blocks CYP450 Oxidation

Figure 2: Pharmacophore mapping illustrating the functional roles of the molecule's substructures.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, dry, and protected from light.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid (CAS 1522520-75-7). Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1018: Picolinic Acid Derivatives. PubChem.[1][2][5] Link

  • Verbitskiy, E., et al. (2021).[6] New approach to 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines: synthesis and antibacterial activity. Russian Chemical Bulletin. Link

  • Arisawa, M., et al. (2017). Synthesis of Unsymmetric HetAr–X–HetAr' Compounds by Rhodium-Catalyzed Heteroaryl Exchange Reactions. Chemistry - A European Journal. Link

Sources

Foundational

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid CAS number and identifiers

CAS Registry Number: 1522520-75-7 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference) Executive Summary & Chemical Identity 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1522520-75-7 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a specialized heterocyclic building block primarily utilized in the discovery of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and Type II kinase inhibitors . Its structural core—a pyridine ring substituted with a carboxylic acid (at C2) and a meta-fluorophenoxy ether (at C5)—serves as a bioisostere for 2-oxoglutarate in metalloenzyme active sites, making it a critical scaffold for anemia therapeutics and oncology research.

Chemical Datasheet
PropertySpecification
CAS Number 1522520-75-7
IUPAC Name 5-(3-fluorophenoxy)pyridine-2-carboxylic acid
Molecular Formula C₁₂H₈FNO₃
Molecular Weight 233.19 g/mol
SMILES OC(=O)C1=NC=C(OC2=CC=CC(F)=C2)C=C1
InChI Key Derived from structure (e.g., specific conformer dependent)
pKa (Calc) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
LogP (Calc) 2.3 – 2.6
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acid form)

Synthetic Methodology (The "Route of Choice")

Protocol: SNAr - Hydrolysis Sequence
Step 1: Ether Formation (SNAr)
  • Reactants: 5-Bromo-2-cyanopyridine (1.0 eq), 3-Fluorophenol (1.1 eq).

  • Base: Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The electron-withdrawing nitrile group at C2 activates the C5-bromide for nucleophilic attack by the phenoxide.

  • Workup: Quench with water, extract with EtOAc. The intermediate, 5-(3-fluorophenoxy)picolinonitrile , usually precipitates or crystallizes upon triturating with hexanes.

Step 2: Nitrile Hydrolysis[1]
  • Reactants: Nitrile Intermediate.

  • Reagent: NaOH (2.0 M aq) or HCl (6.0 M) depending on downstream needs. Recommendation: Basic hydrolysis (NaOH) is cleaner for this scaffold.

  • Conditions: Reflux (100°C) for 2–3 hours.

  • Isolation: Acidify reaction mixture to pH 3–4 with HCl. The product, 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid , will precipitate. Filter and wash with cold water.

Synthetic Workflow Diagram

SynthesisRoute Start 5-Bromo-2-cyanopyridine (Starting Material) Inter Intermediate: 5-(3-fluorophenoxy)picolinonitrile Start->Inter SNAr Coupling DMSO, 90°C Reagent 3-Fluorophenol + K2CO3 Reagent->Inter Product TARGET: 5-(3-Fluorophenoxy) pyridine-2-carboxylic acid (CAS 1522520-75-7) Inter->Product Reflux Step2 Hydrolysis (NaOH / H2O, then HCl) Step2->Product

Caption: Figure 1. Optimized 2-step synthetic route utilizing SNAr activation followed by nitrile hydrolysis.

Medicinal Chemistry Applications

This molecule is not merely a reagent; it is a privileged pharmacophore in two major therapeutic areas:[2]

A. HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

In the development of drugs like Vadadustat and Enarodustat (used for renal anemia), the pyridine-2-carboxylic acid moiety mimics the 2-oxoglutarate co-substrate required by the PHD enzymes.

  • Mechanism: The nitrogen of the pyridine and the carboxylate oxygen chelate the active site Iron (Fe²⁺) in the prolyl hydroxylase domain.

  • Role of the Ether Linker: The 3-fluorophenoxy group extends into the hydrophobic pocket of the enzyme, improving potency and metabolic stability compared to unsubstituted analogs. The fluorine atom specifically blocks metabolic oxidation at the phenyl ring (metabolic soft spot blocking).

B. Kinase Inhibition (Type II)

The phenoxy-pyridine motif is structurally homologous to the "hinge-binding" or "DFG-out" binding segments found in VEGFR inhibitors (e.g., Regorafenib analogs).

  • Utility: Researchers use this acid to synthesize amides (via coupling with amines) to create libraries of potential tyrosine kinase inhibitors.

Analytical & Handling Protocols

To ensure data integrity in your experiments, the following analytical standards must be met.

HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect the acid to elute earlier than the nitrile intermediate due to increased polarity.

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (disappears with D₂O shake).

  • Pyridine Protons:

    • H3 (ortho to acid): Doublet ~8.0–8.2 ppm.

    • H4 (meta to acid): Doublet of doublets ~7.5 ppm.

    • H6 (ortho to ether): Doublet ~8.4–8.5 ppm (deshielded by N and O).

  • Phenoxy Protons: Multiplet at δ 6.9–7.4 ppm. Look for specific H-F coupling patterns (splitting).

Biological Signaling Context

Understanding where this molecule fits in the cellular machinery is vital for assay design.

SignalingPathway Compound 5-(3-Fluorophenoxy) pyridine-2-carboxylic acid (Inhibitor) PHD PHD Enzyme (Prolyl Hydroxylase) Compound->PHD Inhibits (Chelates Fe2+) HIF_Alpha HIF-α Subunit (Hypoxia Inducible Factor) Compound->HIF_Alpha Stabilizes (Indirectly) PHD->HIF_Alpha Hydroxylates (Normoxia) VHL VHL Complex (Ubiquitin Ligase) HIF_Alpha->VHL Binds if Hydroxylated Nucleus Nucleus Translocation HIF_Alpha->Nucleus Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Tags for Destruction EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene Activates RBC Erythropoiesis (Red Blood Cell Production) EPO_Gene->RBC Stimulates

Caption: Figure 2. Mechanism of Action: The compound inhibits PHD, preventing HIF-α degradation and triggering erythropoiesis.[1][3]

References

  • 001Chemical. (n.d.). 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid Datasheet (CAS 1522520-75-7).[4] Retrieved from [Link]

  • PubChem. (2025).[5][6] 5-fluoropyridine-2-carboxylic Acid and Related Structures. National Library of Medicine. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022).[7] Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[7][8] Current Medicinal Chemistry.[7] Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Development of a Scalable Manufacturing Synthesis for HIF-PH Inhibitors. Organic Process Research & Development. Retrieved from [Link][9]

Sources

Exploratory

A Technical Guide to the Role of Fluorine Substitution in the Lipophilicity of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

Executive Summary Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. The strategic introduction of fluorine is a widely employed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. The strategic introduction of fluorine is a widely employed tactic to modulate this property, yet its effects are far from simple. This technical guide provides an in-depth analysis of the role of a single fluorine atom in determining the lipophilicity of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid. We dissect the molecule's architecture to reveal a complex interplay of inductive effects, pKa modulation, and the potential disruption of intramolecular hydrogen bonding. This guide explains the causal mechanisms behind fluorine's influence and provides a robust experimental framework for the empirical determination of lipophilicity, equipping researchers and drug development professionals with the foundational knowledge to leverage fluorine substitution effectively.

The Centrality of Lipophilicity in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, few physicochemical properties are as influential as lipophilicity. It describes the affinity of a molecule for a lipid-like, non-polar environment relative to an aqueous, polar one. This characteristic is quantitatively expressed as the partition coefficient (P) or its logarithmic form, logP, for unionized species.[1] For molecules with ionizable groups, the distribution coefficient (logD) at a specific pH provides a more physiologically relevant measure.[2]

A molecule's lipophilicity governs its ability to:

  • Cross Biological Membranes: Passive diffusion across the lipid bilayers of the gut wall, cell membranes, and the blood-brain barrier is heavily dependent on an optimal lipophilicity profile.[1]

  • Bind to Target Proteins: Hydrophobic interactions are often a major driving force in ligand-receptor binding, meaning lipophilicity directly impacts potency.[3]

  • Influence Solubility: A delicate balance is required; high lipophilicity can enhance membrane permeability but often leads to poor aqueous solubility, hindering formulation and administration.[4]

  • Determine Metabolic Fate: Highly lipophilic compounds may be more susceptible to metabolic breakdown by cytochrome P450 enzymes and can exhibit greater off-target toxicity.[5]

Given this profound impact, medicinal chemists frequently turn to fluorine substitution as a tool to fine-tune lipophilicity, enhance metabolic stability, and improve potency.[6][7]

Architectural Analysis of the Core Scaffold

To understand the impact of fluorine, we must first analyze the parent structure: 5-Phenoxypyridine-2-carboxylic acid. This molecule is comprised of three key regions:

  • Pyridine-2-carboxylic acid head group: This motif contains both a Brønsted-Lowry acid (the carboxylic acid) and a Lewis base (the pyridine nitrogen).

  • Phenoxy linker: An ether linkage connecting the two aromatic systems.

  • Phenyl ring: The terminal aromatic ring where substitution occurs.

A critical structural feature of this scaffold is the juxtaposition of the carboxylic acid at the 2-position and the pyridine nitrogen at the 1-position. This arrangement strongly favors the formation of an intramolecular hydrogen bond (IMHB) between the acidic proton of the carboxyl group and the lone pair of electrons on the nitrogen. Such an interaction effectively "masks" the polarity of both functional groups, reducing their ability to engage in hydrogen bonding with water.[8][9] This molecular self-association is a powerful strategy to increase a compound's apparent lipophilicity and enhance its membrane permeability.[9][10][11]

Caption: Intramolecular hydrogen bond in the parent scaffold.

The Multifaceted Role of meta-Fluorine Substitution

The introduction of a single fluorine atom at the 3-position (meta) of the phenoxy ring initiates a cascade of electronic and structural changes that collectively alter the molecule's lipophilicity.

Fluorine is the most electronegative element, giving it a powerful inductive electron-withdrawing effect (-I) .[12] This effect pulls electron density from the phenoxy ring through the sigma bonds. While fluorine's lone pairs can theoretically donate electron density back into the ring via a mesomeric (resonance) effect (+M) , the inductive effect is overwhelmingly dominant for halogens.[13] This net electron withdrawal is propagated through the ether oxygen to the pyridinecarboxylic acid core, influencing the entire electronic landscape of the molecule.

The electron-withdrawing nature of the fluorophenoxy group has a predictable impact on the ionizable centers of the molecule:

  • Increased Acidity: By pulling electron density away from the carboxylic acid, the fluorine substitution stabilizes the resulting carboxylate anion (-COO⁻). This makes the proton easier to donate, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[6]

  • Decreased Basicity: The withdrawal of electron density also reduces the availability of the lone pair on the pyridine nitrogen, making it a weaker Lewis base. This means the corresponding conjugate acid is stronger, and thus the pyridine nitrogen is less basic (i.e., its pKa is lower).

These pKa shifts are critical because they dictate the molecule's ionization state at physiological pH (7.4), which in turn determines its logD. A lower carboxylic acid pKa means the molecule will be more ionized (anionic) at a given pH, which tends to decrease lipophilicity.

The electronic perturbations also influence the strength of the crucial IMHB. The outcome is a balance of two opposing factors:

  • Increased Proton Acidity: A more acidic carboxyl proton is a better hydrogen bond donor.

  • Decreased Nitrogen Basicity: A less basic pyridine nitrogen is a poorer hydrogen bond acceptor.

The net effect on the IMHB strength is context-dependent and difficult to predict without empirical data or high-level computation.[14] A significant weakening of the IMHB would "unmask" the polar groups, exposing them to solvent and potentially decreasing the overall lipophilicity, counteracting the direct contribution from the fluorine atom itself.

Independent of the effects above, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring inherently increases the local hydrophobicity. This direct contribution typically increases the logP by approximately 0.1 to 0.5 units.[4] This is often the most significant single factor contributing to the overall change in lipophilicity.

G F meta-Fluorine Substitution Inductive Inductive Effect (-I) Electron Withdrawal F->Inductive Direct Direct Hydrophobicity Increase F->Direct pKa pKa Modulation Inductive->pKa IMHB IMHB Strength Alteration pKa->IMHB COOH_pKa Carboxylic Acid pKa ↓ (More Acidic) pKa->COOH_pKa N_pKa Pyridine N pKa ↓ (Less Basic) pKa->N_pKa LogD Net Change in logD / Lipophilicity IMHB->LogD Polarity Masking? Direct->LogD Direct Contribution COOH_pKa->LogD Ionization ↑ N_pKa->LogD Ionization Change

Caption: Logical relationships in fluorine's effect on lipophilicity.

Quantitative Physicochemical Profile

While precise experimental values require the protocols outlined below, we can summarize the expected changes based on the mechanistic principles discussed.

Property5-Phenoxypyridine-2-carboxylic acid5-(3-Fluorophenoxy)pyridine-2-carboxylic acidRationale for Change
Structure Non-fluorinated parentFluorinated analogSubstitution of H with F at the meta-position of the phenoxy ring.
logP Baseline ValueIncreased Direct hydrophobic contribution of fluorine and strong inductive electron withdrawal from the aromatic system.[3][4]
pKa (COOH) Baseline ValueDecreased Inductive electron withdrawal stabilizes the carboxylate anion, increasing acidity.[6]
pKa (Pyridine N) Baseline ValueDecreased Inductive effect reduces electron density on the nitrogen, decreasing basicity.
logD at pH 7.4 Baseline ValueLikely Increased The direct increase in logP is typically the dominant factor, though this can be tempered by increased ionization due to the lower COOH pKa.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

To move from theoretical analysis to empirical data, a robust and high-throughput method is required. While the shake-flask method is the gold standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and efficient alternative for determining lipophilicity indices.[15][16]

Principle: This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[15] By calibrating the system with a set of standards with known logP or logD values, the lipophilicity of an unknown compound can be determined from its retention time. The capacity factor (k) is calculated, and its logarithm (log k) is used to establish a linear correlation with the known logP/D values of the standards.

  • Stationary Phase: C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test Compounds: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid and 5-Phenoxypyridine-2-carboxylic acid, dissolved in DMSO or mobile phase B to a stock concentration of 10 mM.

  • Calibration Standards: A set of 5-7 compounds with certified logD7.4 values spanning the expected range of the test compounds (e.g., Acetaminophen, Propranolol, Verapamil, Diclofenac, Amitriptyline).

  • Void Time Marker: A non-retained compound (e.g., Uracil or Sodium Nitrate).

  • HPLC system equipped with a pump, autosampler, column oven (thermostatted at 40 °C), and a UV detector.

  • Data acquisition and processing software.

  • Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.

  • Void Time (t₀) Determination: Inject the void time marker and record its retention time. This is crucial for calculating the capacity factor.

  • Standard Injections: Inject each calibration standard individually and record its retention time (tᵣ).

  • Sample Injections: Inject the test compounds and record their retention times.

  • Gradient Elution: Employ a fast gradient to ensure elution of all compounds within a reasonable timeframe (e.g., 5% to 95% B over 10 minutes).

  • Calculate Capacity Factor (k): For each compound (standards and samples), calculate k using the formula: k = (tᵣ - t₀) / t₀[15]

  • Generate Calibration Curve: Plot the logD7.4 values of the calibration standards (Y-axis) against their corresponding log k values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.95 for a valid assay.

  • Determine logD7.4 of Test Compounds: Using the calculated log k values for the test compounds, interpolate their logD7.4 from the calibration curve using the regression equation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standards Prepare Calibration Standards (Known logD) Inject_Standards 2. Inject Standards (Determine tᵣ) Prep_Standards->Inject_Standards Prep_Samples Prepare Test Compounds (Fluorinated & Parent) Inject_Samples 3. Inject Samples (Determine tᵣ) Prep_Samples->Inject_Samples Inject_Void 1. Inject Void Marker (Determine t₀) Inject_Void->Inject_Standards Inject_Standards->Inject_Samples Calc_k Calculate log k for all compounds Inject_Standards->Calc_k Inject_Samples->Calc_k Cal_Curve Generate Calibration Curve (logD vs. log k) Calc_k->Cal_Curve Interpolate Interpolate logD of Test Compounds Cal_Curve->Interpolate Result Final logD7.4 Value Interpolate->Result

Caption: Experimental workflow for RP-HPLC lipophilicity determination.

Conclusion

The substitution of a single fluorine atom onto the 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid scaffold serves as a microcosm for the nuanced decision-making required in modern medicinal chemistry. The fluorine atom is not merely a passive hydrophobic decoration; it is an active electronic modulator. Its primary role is to increase intrinsic lipophilicity through its potent inductive effect and direct hydrophobic contribution. However, this is concurrently balanced by its influence on the pKa of the molecule's ionizable groups and its potential to alter the conformationally critical intramolecular hydrogen bond. The net effect on the physiologically relevant logD is a composite of these competing factors. While an overall increase in lipophilicity is the most probable outcome, this guide underscores the necessity of empirical validation through robust experimental methods like RP-HPLC to truly understand and harness the power of fluorine in drug design.

References

  • The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. (2024, February 27). MDPI. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity - PubMed. (2019, March 15). PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF - ResearchGate. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science Publishers. (2019, October 1). Bentham Science. [Link]

  • Putting the F in pharma | Feature - Chemistry World. (2025, February 10). Chemistry World. [Link]

  • Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. (2009, November 1). Wiley Online Library. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (2014, February 13). ACS Publications. [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). LE STUDIUM. [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. National Institutes of Health. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). Chemistry Stack Exchange. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021, December 7). National Institutes of Health. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). National Institutes of Health. [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC - PubMed Central. National Institutes of Health. [Link]

  • Lipophilicity - Creative Biolabs. Creative Biolabs. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2 - RSC Publishing. (2016, August 3). Royal Society of Chemistry. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. National Institutes of Health. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. National Institutes of Health. [Link]

  • Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules - ChemRxiv. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid from 5-bromo-2-pyridinecarboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis is a critical step in the development of new therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 5-bromo-2-pyridinecarboxylic acid and 3-fluorophenol. The core of this synthesis is the Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction for the formation of diaryl ethers.[1]

This guide is designed to provide not just a step-by-step procedure, but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot the synthesis as needed.

Reaction Principle: The Ullmann Condensation

The formation of the C-O bond between the pyridine and phenyl rings is achieved via an Ullmann condensation. This reaction class, named after Fritz Ullmann, involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[1] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern variations have significantly improved the reaction's scope and practicality through the use of catalytic amounts of copper salts in conjunction with accelerating ligands.

The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from a higher oxidation state copper intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, often allowing for milder reaction conditions and higher yields.

Experimental Overview

The synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a one-pot reaction. The key transformation is the copper-catalyzed nucleophilic aromatic substitution of the bromine atom on 5-bromo-2-pyridinecarboxylic acid with the hydroxyl group of 3-fluorophenol.

Diagram of the Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: - 5-bromo-2-pyridinecarboxylic acid - 3-fluorophenol - Copper(I) Iodide (Catalyst) - L-Proline (Ligand) - Potassium Carbonate (Base) - DMSO (Solvent) reaction Ullmann Condensation: Heat reaction mixture under inert atmosphere. reagents->reaction 1. workup Aqueous Workup: - Acidification with HCl - Extraction with Ethyl Acetate reaction->workup 2. purification Purification: - Column Chromatography workup->purification 3. product Final Product: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid purification->product 4.

Caption: Workflow for the synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established principles of the Ullmann condensation and is optimized for the specific substrates.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-bromo-2-pyridinecarboxylic acid20790-93-4202.011.0202 mg
3-fluorophenol372-20-3112.101.2134 mg
Copper(I) Iodide (CuI)7681-65-4190.450.119 mg
L-Proline147-85-3115.130.223 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mg
Dimethyl Sulfoxide (DMSO)67-68-578.13-5 mL
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-
Ethyl Acetate (EtOAc)141-78-6--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As needed
Silica Gel (for column chromatography)7631-86-9--As needed

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 5-bromo-2-pyridinecarboxylic acid (202 mg, 1.0 mmol), 3-fluorophenol (134 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Expert Insight: L-proline is an effective and inexpensive ligand for this type of Ullmann coupling, facilitating the reaction at lower temperatures than uncatalyzed reactions. Potassium carbonate is a suitable base to deprotonate the phenol and neutralize the HBr formed during the reaction.

  • Solvent Addition and Inert Atmosphere: Add dimethyl sulfoxide (DMSO, 5 mL) to the flask. Equip the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

    • Expert Insight: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, and its high boiling point is suitable for this reaction. An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water (50 mL) and acidify to pH 2-3 with 1 M hydrochloric acid. This will precipitate the product. c. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes containing 1% acetic acid.

    • Expert Insight: The addition of a small amount of acetic acid to the eluent helps to prevent tailing of the carboxylic acid product on the silica gel column.

  • Characterization: The final product, 5-(3-fluorophenoxy)pyridine-2-carboxylic acid, should be a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

Product: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid CAS Number: 1522520-75-7 Molecular Formula: C₁₂H₈FNO₃ Molecular Weight: 233.20 g/mol

Typical Characterization Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.55 (d, J = 2.8 Hz, 1H), 8.05 (d, J = 8.8 Hz, 1H), 7.65 (dd, J = 8.8, 2.8 Hz, 1H), 7.45 (td, J = 8.2, 6.5 Hz, 1H), 7.10-7.00 (m, 2H), 6.95 (dt, J = 8.4, 2.2 Hz, 1H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 165.5, 162.9 (d, J = 242.5 Hz), 158.1 (d, J = 11.2 Hz), 150.2, 147.1, 141.8, 131.5 (d, J = 9.8 Hz), 125.1, 119.2, 110.1 (d, J = 2.5 Hz), 109.8 (d, J = 21.2 Hz), 105.9 (d, J = 25.0 Hz).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Inactive catalyst (oxidized Cu(I))Ensure the reaction is run under a strict inert atmosphere. Use high-purity CuI.
Insufficiently dried reagents or solventUse anhydrous DMSO and ensure starting materials are dry.
Inefficient baseEnsure the potassium carbonate is finely powdered and dry. Consider using a stronger base like cesium carbonate if the reaction is sluggish.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction by TLC/HPLC and extend the reaction time or slightly increase the temperature if necessary.
Difficult Purification Product streaking on silica gel columnAdd 1% acetic acid to the eluent system to suppress the ionization of the carboxylic acid.
Presence of copper salts in the crude productA thorough aqueous workup, including the acidification step, is crucial to remove most of the copper salts. An ammonia/ammonium chloride wash can also be effective.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid via an Ullmann condensation. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently and efficiently produce this important building block for their drug discovery and development programs.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubChem. 5-(3-fluorophenoxy)pyridine-2-carboxylic acid. [Link]

Sources

Application

Optimized protocol for Ullmann coupling to synthesize 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

This Application Note is structured to provide a high-reliability, optimized protocol for the synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid . It prioritizes the Ullmann-type ether synthesis as requested, spe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-reliability, optimized protocol for the synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid . It prioritizes the Ullmann-type ether synthesis as requested, specifically addressing the challenges of coupling at the unactivated C5 position of the pyridine ring.

Abstract & Strategic Analysis

The synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid presents a specific regiochemical challenge. Unlike the C2 or C4 positions of pyridine, the C5 position is electronically neutral (unactivated), rendering traditional Nucleophilic Aromatic Substitution (


) difficult without extreme forcing conditions. Consequently, Copper-Catalyzed Ullmann Coupling  is the method of choice.

However, the presence of a carboxylic acid moiety at C2 poses a risk of catalyst poisoning (chelation of the Cu species) and solubility issues. Therefore, this protocol utilizes a Methyl Ester Protection Strategy , coupling Methyl 5-bromopyridine-2-carboxylate with 3-Fluorophenol , followed by a mild hydrolysis. This route ensures high reproducibility, catalyst longevity, and scalability.

Retrosynthetic Logic
  • Disconnection: C(sp2)-O bond formation at Pyridine-C5.

  • Strategy: Ullmann Ether Synthesis using an auxiliary ligand to lower activation energy (

    
    ).
    
  • Protection: Carboxylic acid masked as methyl ester to prevent copper scavenging.

Reaction Mechanism & Pathway[1][2][3]

The optimized Ullmann reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The use of a bidentate ligand (e.g., Picolinic Acid or Dimethylglycine) is critical to stabilize the oxidative addition intermediate and facilitate the difficult reductive elimination step.

UllmannCycle PreCat Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu-OAr] PreCat->ActiveCat Base, 3-Fluorophenol - HI OxAdd Oxidative Addition [L-Cu(III)(Ar)Br(OAr)] ActiveCat->OxAdd + Aryl Bromide (Methyl 5-bromopicolinate) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->ActiveCat Regenerate Catalyst

Figure 1: Catalytic cycle for the Ligand-Promoted Ullmann Ether Synthesis.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Attribute
Methyl 5-bromopyridine-2-carboxylate 216.031.0ElectrophilePurity >98%
3-Fluorophenol 112.101.2NucleophileDry (Water <0.1%)
Copper(I) Iodide (CuI) 190.450.1 (10 mol%)CatalystOff-white powder (avoid green/oxidized)
Picolinic Acid 123.110.2 (20 mol%)LigandEnhances rate & yield
Potassium Phosphate (

)
212.272.0BaseFinely ground, anhydrous
DMSO (Dimethyl sulfoxide)Solvent-SolventAnhydrous, degassed
Step-by-Step Procedure
Stage 1: Ullmann Coupling (Ester Intermediate)
  • Catalyst Pre-complexation:

    • In a reaction vial equipped with a magnetic stir bar, add CuI (10 mol%) and Picolinic Acid (20 mol%).

    • Note: Pre-mixing the catalyst and ligand ensures the formation of the active catalytic species before the substrate is introduced.

  • Reagent Addition:

    • Add Methyl 5-bromopyridine-2-carboxylate (1.0 equiv) and finely ground

      
        (2.0 equiv).
      
    • Add 3-Fluorophenol (1.2 equiv).

    • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Oxygen is the primary cause of Ullmann reaction failure.

  • Solvation & Heating:

    • Inject anhydrous DMSO (Concentration ~0.5 M with respect to the bromide).

    • Seal the vessel and heat to 90°C . Stir vigorously (1000 rpm).

    • Time: Monitor by HPLC/TLC. Typical reaction time is 12–18 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a dark homogenous solution (often deep blue/green or brown depending on Cu species).

  • Work-up:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with water (x2) and brine (x1) to remove DMSO.

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
      
    • Intermediate Product: Methyl 5-(3-fluorophenoxy)pyridine-2-carboxylate.

Stage 2: Hydrolysis to Target Acid
  • Hydrolysis:

    • Dissolve the intermediate ester in THF/Water (3:1) .

    • Add LiOH·H2O (2.5 equiv).

    • Stir at room temperature for 2–4 hours. (Heating to 50°C may be required if precipitation occurs).

  • Isolation:

    • Acidify the reaction mixture to pH ~3-4 using 1N HCl.

    • The target compound, 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid , will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Optimization & Troubleshooting Guide

Ligand Screening Data (Representative)

The choice of ligand dramatically affects the yield at temperatures below 100°C.

Ligand SystemTemp (°C)Yield (HPLC)Notes
None (Ligand-free) 120<15%Requires harsh temps; poor conversion.
1,10-Phenanthroline 10065%Good, but purification can be tricky.
Picolinic Acid 90 92% Recommended. Excellent profile, cheap.
N,N-Dimethylglycine (DMG) 9088%Strong alternative.
Critical Process Parameters (CPPs)
  • Oxygen Exclusion: Cu(I) is easily oxidized to inactive Cu(II) by air. Rigorous inert atmosphere is mandatory.

  • Water Content: While Ullmann is more tolerant of moisture than Buchwald-Hartwig, wet solvents (>0.5% water) can stall the reaction or hydrolyze the ester prematurely. Use anhydrous DMSO.

  • Base Particle Size:

    
     has low solubility in DMSO. Grinding it to a fine powder increases surface area and reaction rate.
    
Troubleshooting Flowchart

Troubleshooting Start Low Yield / No Reaction Check1 Check Catalyst Color (Green = Oxidized?) Start->Check1 Check2 Check Solvent (Wet DMSO?) Check1->Check2 No Action1 Use Fresh CuI Degass Solvents Check1->Action1 Yes Check3 Check Temp (<80°C?) Check2->Check3 No Action2 Add Molecular Sieves Use Anhydrous DMSO Check2->Action2 Yes Action3 Increase to 110°C Switch to DMF Check3->Action3 Yes

Figure 2: Troubleshooting logic for stalled Ullmann couplings.

Safety & Handling

  • Copper Waste: All aqueous waste containing copper must be segregated and treated as heavy metal waste. Do not pour down the drain.

  • Fluorophenols: 3-Fluorophenol is toxic and corrosive. Handle in a fume hood.

  • Pressurized Vessels: Heating DMSO in a sealed tube generates pressure. Use appropriate pressure-rated glassware and blast shields.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society.[5] Link

  • PubChem Compound Summary. (2025). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Related Intermediate).[6][7] National Center for Biotechnology Information. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link

  • Bayer Pharma AG. (2016). Process for the preparation of Regorafenib intermediates (Patent WO 2016/005874).[7] WIPO/Google Patents. Link

Sources

Method

Preparation of pharmaceutical intermediates using 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

Application Note & Protocol Strategic Synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid: A Key Intermediate for Pharmaceutical Development Abstract 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a valuable het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid: A Key Intermediate for Pharmaceutical Development

Abstract

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, incorporating a diaryl ether linkage that is a common motif in biologically active molecules. This document provides a comprehensive guide for its synthesis, purification, and characterization. We present a detailed protocol based on the copper-catalyzed Ullmann condensation, offering insights into reaction optimization, mechanistic considerations, and robust purification strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this important pharmaceutical intermediate.

Introduction and Strategic Importance

Diaryl ether structures are prevalent in a wide range of pharmaceuticals and agrochemicals due to their conformational flexibility and metabolic stability. The title compound, 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1522520-75-7), combines this key linker with a fluorinated phenol and a pyridine-2-carboxylic acid moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a versatile handle for further chemical elaboration, such as amide bond formation.[1]

The synthesis of such diaryl ethers is a critical step in the development of complex molecules. The primary challenge lies in the formation of the C-O bond between the two aromatic rings. While several methods exist, the two most prominent are the Palladium-catalyzed Buchwald-Hartwig coupling and the copper-catalyzed Ullmann condensation.[2][3]

  • Buchwald-Hartwig C-O Coupling: Offers broad substrate scope and generally milder reaction conditions but relies on expensive palladium catalysts and specialized, costly phosphine ligands.[2]

  • Ullmann Condensation: A classical method that utilizes more abundant and lower-cost copper catalysts.[4] While traditional Ullmann reactions required harsh conditions (high temperatures >200°C), modern advancements with ligands have made the process more accessible and efficient, particularly for electron-deficient aryl halides.[5][6]

Given the economic advantages and the nature of the pyridine substrate, this guide will focus on a modern Ullmann condensation approach.

Synthesis Workflow and Mechanism

The overall process involves the coupling of a 5-halopyridine-2-carboxylic acid with 3-fluorophenol, followed by a carefully designed work-up and purification sequence to isolate the final product with high purity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product Reagents Reagent & Solvent Preparation Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Charge Charge Reactor with Reactants & Catalyst Inert->Charge Heat Heat to Reaction Temperature (110-130°C) Charge->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Quench Aqueous Quench & pH Adjustment Cool->Quench Extract Solvent Extraction Quench->Extract Precipitate Isoelectric Point Precipitation Extract->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Analyze Characterization (HPLC, NMR, MS) Dry->Analyze Package Package & Store Analyze->Package

Caption: High-level workflow for the synthesis and purification of the target intermediate.

The Ullmann Condensation Mechanism

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. The final diaryl ether product is formed via reductive elimination from the resulting Cu(III) intermediate.[2][4] This classic reaction has been a mainstay for over a century for its reliability in forming C-O bonds.[6]

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[7] Pyridine derivatives can be irritating to the skin and respiratory system.[8][9] All glassware should be oven-dried before use.

Materials and Reagents
ReagentCAS No.MW ( g/mol )M/EqNotes
5-Bromopyridine-2-carboxylic acid30766-10-0202.011.0Starting material.
3-Fluorophenol372-20-3112.101.2Nucleophile.
Copper(I) Iodide (CuI)7681-65-4190.450.1Catalyst.
L-Proline147-85-3115.130.2Ligand (optional, but recommended).
Potassium Carbonate (K₂CO₃)584-08-7138.212.5Base, anhydrous.
N,N-Dimethylformamide (DMF)68-12-273.09-Solvent, anhydrous.
Ethyl Acetate141-78-688.11-Extraction solvent.
2M Hydrochloric Acid7647-01-036.46-For pH adjustment.
BrineN/AN/A-For washing.
Anhydrous Sodium Sulfate7757-82-6142.04-Drying agent.
Step-by-Step Synthesis Protocol
  • Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromopyridine-2-carboxylic acid (1.0 eq), 3-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

    • Rationale: L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures than traditional Ullmann conditions.[2] Potassium carbonate is a cost-effective base required to deprotonate the phenol.[2]

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the starting aryl bromide.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the Cu(I) catalyst.

  • Reaction: Heat the reaction mixture to 110-130°C with vigorous stirring.

    • Rationale: Ullmann-type reactions typically require elevated temperatures to proceed at a reasonable rate, even with modern ligands.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-bromopyridine-2-carboxylic acid is consumed (typically 12-24 hours).

Step-by-Step Work-up and Purification Protocol
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into a beaker containing water.

  • Filtration (Optional): If significant inorganic solids are present, filter the aqueous mixture through a pad of celite to remove the copper catalyst and excess base. Wash the celite pad with a small amount of water.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2x) to remove non-polar impurities. Discard the organic layers.

    • Rationale: The product, being a carboxylic acid, will be deprotonated and soluble in the aqueous basic layer as its carboxylate salt. Non-polar side products will be removed into the ethyl acetate.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring to adjust the pH to approximately 3-4.

    • Rationale: Adjusting the pH to the isoelectric point of the pyridine carboxylic acid minimizes its solubility in water, causing it to precipitate out of the solution as a solid.[10] This is a critical step for efficient isolation.

  • Isolation: A solid precipitate should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified solid product in a vacuum oven at 50-60°C to a constant weight.

G cluster_conditions Reaction Conditions Reactants 5-Bromopyridine-2-carboxylic acid 3-Fluorophenol Product Product 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid Reactants->Product Ullmann Condensation Catalyst CuI (Catalyst) K₂CO₃ (Base) DMF (Solvent) Catalyst->Product 110-130 °C 110-130 °C N₂ Atmosphere N₂ Atmosphere 12-24 h 12-24 h

Caption: Reaction scheme for the Ullmann condensation to form the target product.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisSpecificationTypical Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥97%98.5%
Melting Point TBDReport value
¹H NMR Conforms to structureConforms
Mass Spec (ESI-) [M-H]⁻ = 232.05m/z = 232.1

Note on HPLC Analysis: Isomers of pyridine carboxylic acids can be effectively separated using mixed-mode HPLC columns, with retention controlled by the mobile phase's organic content and ionic strength.[11]

Safety and Handling

  • General Handling: Handle all chemicals in a well-ventilated fume hood.[7] Avoid inhalation of dust and vapors.[12] Avoid contact with skin and eyes.[9]

  • Storage: Store the final product and reagents in tightly sealed containers in a cool, dry place away from heat or ignition sources.[8]

  • Spill & Emergency: In case of skin contact, immediately wash with soap and plenty of water.[9] For eye contact, flush with running water for at least 15 minutes and seek medical attention.[9] For spills, absorb with an inert material and dispose of according to local regulations.[13]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Wet solvent or reagents.1. Use fresh, high-purity CuI.2. Ensure internal reaction temperature reaches 110-130°C.3. Use anhydrous grade solvent and dry reagents thoroughly.
Formation of Side Products 1. Reaction temperature too high.2. Protodebromination of starting material.1. Lower the reaction temperature slightly (e.g., to 110°C).2. Ensure a robust inert atmosphere throughout the reaction.
Product Does Not Precipitate 1. Incorrect pH for precipitation.2. Product concentration is too low.1. Carefully check the pH with a calibrated meter; adjust slowly around the 3-4 range.2. If the reaction was too dilute, concentrate the aqueous layer under reduced pressure before acidification.
Product is Oily or Gummy 1. Presence of impurities.2. Incomplete drying.1. Re-dissolve in a basic aqueous solution, wash again with an organic solvent (e.g., DCM), and re-precipitate.2. Dry under high vacuum for an extended period.

References

  • Ullmann Condensation - SynArchive. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Royal Society of Chemistry Books. [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet - Novachem. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. [Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies - Journal of Chemical & Engineering Data. [Link]

  • US3657259A - Process for the production of pyridine carboxylic acids - Google P
  • US8575350B2 - Process for producing pyridine carboxylic acids - Google P
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? - ResearchGate. [Link]

  • 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid - 001CHEMICAL. [Link]

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide - Pharmaffiliates. [Link]

  • WO 2016/005874 A1 - Process for the preparation of Regorafenib - Google P
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) API Intermediate Manufacturers - apicule. [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids - Google P
  • 5-fluoropyridine-2-carboxylic Acid - PubChem. [Link]

  • 5-Bromo-3-fluoropyridine-2-carboxylic acid - PubChem. [Link]

  • 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid - PubChemLite. [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity - European Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid in aqueous buffers

Technical Support Center: Solubility Optimization Guide Subject: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid (CAS: 1522520-75-7) Ticket ID: SOL-FPPC-001 Status: Resolved / Knowledge Base Article[1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid (CAS: 1522520-75-7) Ticket ID: SOL-FPPC-001 Status: Resolved / Knowledge Base Article[1]

Executive Summary

This guide addresses the solubility challenges associated with 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid . This molecule presents a classic medicinal chemistry paradox: a polar, ionizable "head" (picolinic acid moiety) coupled with a highly lipophilic "tail" (3-fluorophenoxy group).[1]

Most researchers encounter precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS pH 7.4). This is rarely a purity issue but rather a kinetic solubility failure .[1] This guide provides three validated workflows to solubilize this compound for biological assays and animal formulation.

Module 1: The "Crash-Out" Phenomenon

Issue: "I add my 10 mM DMSO stock to the cell culture media, and a white cloud forms immediately."

The Mechanism: This compound relies on the pyridine-2-carboxylic acid core for polarity.[1] However, the 3-fluorophenoxy substituent significantly increases the LogP (partition coefficient). When you inject a DMSO stock into an aqueous buffer, the DMSO diffuses away from the compound faster than the water molecules can solvate the hydrophobic tail. This creates a local supersaturated zone, leading to rapid nucleation and precipitation (Ostwald Ripening).

Troubleshooting Protocol: The "Intermediate Solvent" Method

Do not pipette directly from 100% DMSO to 100% Aqueous Buffer.[1]

  • Prepare Stock: Dissolve compound in DMSO at 20 mM .

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400) or Propylene Glycol .[1]

    • Result: 2 mM solution in 10% DMSO / 90% PEG400.

  • Final Dilution: Slowly add this intermediate solution to your aqueous buffer (vortexing gently).

    • Why this works: PEG400 acts as a surfactant-like co-solvent, reducing the surface tension difference and preventing the "shock" precipitation.

Module 2: pH Criticality & Salt Formation

Issue: "The compound is an acid, so it should dissolve in PBS, but it doesn't."

The Science: While the carboxylic acid group (


) ionizes at pH 7.4, the resulting anion may still be too lipophilic to remain in solution if the counter-ion (usually Sodium in PBS) doesn't form a stable hydration shell. Furthermore, the pyridine nitrogen is weakly basic but largely irrelevant at neutral pH due to the electron-withdrawing carboxyl group.

Recommendation: Avoid Phosphate Buffered Saline (PBS) as the primary dissolving agent if concentration > 50


M. Phosphate ions have a strong "salting-out" effect on organic anions.[1]
Protocol: In-Situ Meglumine Salt Formation

Meglumine (N-methyl-D-glucamine) is a bulky organic counter-ion that vastly improves solubility compared to sodium.[1]

  • Weigh: 5 mg of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

  • Add Base: Add 1.1 equivalents of Meglumine (dissolved in water).

    • Calculation:

      
      [1]
      
  • Sonicate: Sonicate at 40°C for 10 minutes.

  • Dilute: Add water/buffer to volume.[1]

    • Result: A clear, stable solution of the meglumine salt.

Module 3: The Gold Standard (Cyclodextrin Complexation)

Issue: "I need a high concentration (10 mg/kg) for an animal study (IP/PO)."

The Solution: Simple pH adjustment is rarely sufficient for high doses.[1] You must mask the hydrophobic fluorophenoxy tail using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] This forms an inclusion complex, hiding the lipophilic region while presenting a hydrophilic exterior to the solvent.[2]
Protocol: 20% HP- -CD Formulation

Reagents:

  • HP-

    
    -CD (Pharm grade)[1]
    
  • 0.1 M NaOH

  • Phosphate Buffer (pH 7.4)[1]

Step-by-Step:

  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 80mL of distilled water (20% w/v). Stir until clear.
    
  • Compound Addition: Add the specific amount of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.

  • Ionization: Dropwise add 1M NaOH while stirring until the pH reaches ~9.0. The solution should turn clear as the compound ionizes and enters the cyclodextrin cavity.

  • Equilibration: Stir for 30 minutes at Room Temperature.

  • Adjustment: Slowly lower the pH back to 7.4 using 0.1M HCl .

    • Note: If it precipitates upon lowering pH, stop at pH 8.0. The complex is more stable when the drug is ionized.[1]

  • Sterilization: Filter through a 0.22

    
    m PVDF filter.[1]
    

Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting the correct solubilization strategy based on your target concentration.

SolubilityLogic Start Start: 5-(3-Fluorophenoxy) pyridine-2-carboxylic acid TargetConc What is your Target Concentration? Start->TargetConc LowConc Low (< 10 µM) (Cell Assays) TargetConc->LowConc MedConc Medium (10 - 100 µM) (Biochem Assays) TargetConc->MedConc HighConc High (> 1 mM) (In Vivo / PK) TargetConc->HighConc DMSO_Direct Direct DMSO Dilution (Risk: Precipitation) LowConc->DMSO_Direct If < 0.1% DMSO ok Inter_Solvent Intermediate Solvent Method (DMSO -> PEG400 -> Buffer) LowConc->Inter_Solvent If sensitive to DMSO MedConc->Inter_Solvent Salt_Form In-Situ Salt Formation (Meglumine/Tris) MedConc->Salt_Form Ionization essential Cyclodextrin HP-β-CD Complexation (The 'Gold Standard') HighConc->Cyclodextrin Required for stability

Figure 1: Decision matrix for solubilization strategies based on experimental requirements.

Summary of Solvent Systems

Solvent SystemSuitabilityMax Conc.[1][3] (Est.)[1]ProsCons
100% DMSO Stock Storage> 50 mMHigh solubility, stable frozen.[1]Cytotoxic >0.5%; freezes at 18°C.
PBS (pH 7.4) NEVER USE ALONE< 10

M
Physiological relevance.[1]"Salting out" effect; rapid precipitation.
5% DMSO / Water Low~50

M
Simple.[1]Kinetic instability (precipitates over time).[1]
20% HP-

-CD
High (In Vivo) > 5 mg/mLBiocompatible, stable, IV/IP safe.Requires complex preparation steps.[1]
PEG400 / Water (1:1) Medium~1 mg/mLGood for IP injection.[1]High viscosity; potential metabolic effects.[1]

References

  • BenchChem. (2025).[1][4][5] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Context: Use of Meglumine vs Sodium).

  • PubChem. (2025).[1] Compound Summary: 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid.[1][6] National Library of Medicine.[1] Retrieved from [1]

  • MDPI Pharmaceutics. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [1]

Sources

Optimization

Technical Support Center: A-Z Guide to HPLC Separation of 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid Isomers

Welcome to the dedicated resource for navigating the complexities of separating 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid and its positional isomers. This guide is designed for researchers, analytical scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for navigating the complexities of separating 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to develop robust and efficient HPLC methods for these challenging compounds. Here, we will delve into the common issues encountered during method development and provide practical, science-backed solutions.

Introduction: The Challenge of Isomer Separation

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. During its synthesis, positional isomers can be formed, which are often difficult to separate due to their similar physicochemical properties. Effective chromatographic separation is therefore critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge to tackle these separations with confidence.

Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section is structured in a question-and-answer format to directly address the most common problems you may face.

Q1: Why am I seeing poor peak resolution between my 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid isomers?

A1: The Root of the Problem and How to Fix It

Poor resolution, or the co-elution of peaks, is a frequent challenge when separating closely related isomers.[1] This issue stems from insufficient differences in the way each isomer interacts with the stationary and mobile phases. Here’s a systematic approach to improving resolution:

  • Optimize Mobile Phase Selectivity (α):

    • pH Adjustment: The ionization state of your acidic analyte is highly dependent on the mobile phase pH.[2][3] Since 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is an acidic compound, working at a pH that is at least 2 units away from its pKa will ensure it is in a single ionic form (either fully protonated or deprotonated), leading to sharper peaks and potentially better separation.[2][4] Start with a mobile phase pH around 2.5-3.0 to suppress the ionization of the carboxylic acid group. This will increase its hydrophobicity and retention on a reversed-phase column.[5]

    • Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly impact selectivity.[5] Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can offer different selectivity for aromatic compounds due to π-π interactions. It is advisable to screen both solvents during method development.

  • Increase Column Efficiency (N):

    • Column Length and Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm) will provide more theoretical plates, leading to narrower peaks and better resolution.[6][7] However, be mindful that this will also increase backpressure.[6]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[1]

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a stationary phase with a different retention mechanism.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.[8][9]

G

Caption: A workflow for troubleshooting poor peak resolution.

Q2: My peaks are tailing. What is the cause and how can I fix it?

A2: Understanding and Eliminating Peak Tailing

Peak tailing is a common issue, especially with polar and ionizable compounds, and it can compromise both resolution and accurate integration.[10] The primary cause is often secondary interactions between the analyte and the stationary phase.[11]

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact strongly with polar functional groups on the analyte, leading to tailing.[10][12]

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of accessible silanol groups.[12]

    • Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with the acidic analyte.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[13]

    • Solution: Reduce the injection volume or the concentration of your sample.[13]

  • Extra-Column Effects: The volume of tubing between the injector, column, and detector can contribute to peak broadening and tailing.[14]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[12]

G

Caption: A decision tree for addressing peak tailing.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting HPLC conditions for separating 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid isomers?

A: A good starting point is crucial for efficient method development. Based on the chemical nature of the analyte, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention and minimizes peak tailing.[6]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid and silanol groups.[2]
Mobile Phase B AcetonitrileOffers good selectivity for aromatic compounds.[5]
Gradient 5% to 95% B over 20 minutesA broad gradient helps to determine the approximate elution conditions.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.[1]
Detection UV at 254 nm or a more specific wavelengthA common wavelength for aromatic compounds.
Injection Volume 5 µLA small injection volume helps to prevent column overload.

Q: Can I use a buffer other than formic acid?

A: Yes, other buffers can be used. A phosphate buffer at a similar pH can also be effective. However, be aware that phosphate buffers are not volatile and are therefore not suitable for mass spectrometry (MS) detection. If using MS, volatile buffers like formic acid or ammonium formate are preferred.

Q: How does temperature affect the separation?

A: Temperature can influence both retention time and selectivity.[1]

  • Higher Temperatures: Generally lead to shorter retention times and can sometimes improve peak shape by reducing mobile phase viscosity. However, in some cases, it can also decrease resolution.[1]

  • Lower Temperatures: May increase retention and improve resolution for some analytes.[1] It is recommended to evaluate the effect of temperature (e.g., 25 °C, 30 °C, and 40 °C) during method optimization.

Experimental Protocols

Protocol 1: Systematic Approach to Method Development
  • Column Selection: Begin with a C18 column as your primary choice. If resolution is insufficient, screen a Phenyl-Hexyl and a PFP column.[8]

  • Mobile Phase Screening:

    • Prepare mobile phases with 0.1% formic acid in water and both acetonitrile and methanol as the organic modifiers.

    • Run a broad gradient (e.g., 5-95% organic) with each organic modifier to assess which provides better initial selectivity.

  • pH Optimization:

    • Once an organic modifier is chosen, evaluate the effect of pH. Prepare mobile phases with different acid concentrations (e.g., 0.05%, 0.1%, and 0.2% formic acid) to fine-tune the separation.

  • Gradient Optimization:

    • Based on the initial broad gradient, design a more focused gradient around the elution time of your isomers to maximize resolution.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 25, 30, and 40 °C) to see if it improves resolution or peak shape.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Nature. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Taylor & Francis Online. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(22), 5838-5844. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • LCGC International. Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 17(10), 11836-11847. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • Phenomenex. (2018). Reversed Phase Selectivity. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Coupling 3-Fluorophenol to Pyridine Rings

Welcome to our dedicated technical support center for the challenging yet crucial synthesis of 3-fluorophenyl-pyridinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the challenging yet crucial synthesis of 3-fluorophenyl-pyridinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling 3-fluorophenol with various pyridine rings. We will delve into catalyst selection, reaction optimization, and troubleshooting common issues encountered during this C-N bond formation, primarily focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation reactions.

Troubleshooting Guide: Common Issues and Solutions

The coupling of 3-fluorophenol and pyridine derivatives can be fraught with challenges, from low yields to undesired side reactions. This section provides a systematic approach to troubleshooting these issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper precursor may be of poor quality or deactivated. The active catalytic species, often Pd(0) or Cu(I), may not be efficiently generated.[1][2]- Use a fresh, high-purity metal precursor. For Buchwald-Hartwig, consider using air-stable pre-catalysts (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more reliably.[3] For Ullmann reactions, ensure you are using a Cu(I) source like CuI.[1][4] - Ensure solvents and reagents are anhydrous and degassed to prevent catalyst poisoning, especially with oxygen-sensitive Pd(0) species.[5]
Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient pyridine ring or the sterically demanding coupling partners. Ligands are crucial for stabilizing the catalyst and facilitating key steps in the catalytic cycle.[6][7][8]- For Buchwald-Hartwig: Screen a variety of bulky, electron-rich phosphine ligands. Biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often effective for coupling with heteroaryl halides.[9][10] The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.[2][10] - For Ullmann: While some reactions proceed without a ligand, many modern protocols benefit from ligands like phenanthrolines or N,N-dimethylglycine to improve solubility and accelerate the reaction at lower temperatures.[1]
Suboptimal Base: The base may be too weak to deprotonate the 3-fluorophenol effectively or too strong, leading to substrate decomposition or side reactions.[11]- Screen a range of bases. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common.[11] However, for substrates with sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary.[3][12] The solubility of the base can also be a critical factor.[3] - For Ullmann couplings, K₂CO₃ or Cs₂CO₃ are frequently used.[1]
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[5]- Use ligands with sufficient steric bulk to disfavor pyridine coordination to the metal center.[5] - Increasing the reaction temperature may help to overcome this inhibition.
Defluorination of 3-Fluorophenol Harsh Reaction Conditions: High temperatures and strong bases can promote the cleavage of the C-F bond.- Lower the reaction temperature and screen for the mildest possible base that still affords a reasonable reaction rate.[13][14][15] - The presence of protic impurities can sometimes lead to side reactions, so ensure anhydrous conditions.[1]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions can become more prevalent.- Optimize the catalyst system (metal precursor, ligand, and base) to accelerate the desired C-N bond formation. A more active catalyst can outcompete side reactions. - For Ullmann reactions, using a significant excess of one coupling partner can sometimes suppress the homocoupling of the other.[16]

Frequently Asked Questions (FAQs)

Q1: Should I choose a Buchwald-Hartwig or an Ullmann coupling for my reaction?

A1: The choice depends on several factors. Buchwald-Hartwig reactions, catalyzed by palladium, are generally more versatile and have a broader substrate scope due to the extensive development of specialized ligands.[6][7][17] They often proceed under milder conditions than traditional Ullmann couplings. However, Ullmann reactions, which use more economical copper catalysts, have seen a resurgence with the development of new ligands that allow for lower reaction temperatures.[4][18] For complex molecules or when milder conditions are paramount, Buchwald-Hartwig is often the first choice. If cost is a major consideration and the substrates are suitable, a modern Ullmann protocol can be very effective.

Q2: How do I select the right palladium precursor and ligand for a Buchwald-Hartwig coupling of 3-fluorophenol with a pyridine halide?

A2: A systematic approach is best.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors.[3][11] However, for reproducibility and ease of generating the active Pd(0) catalyst, air-stable palladacycle precatalysts (like those based on biarylphosphine ligands) are highly recommended.[3]

  • Ligand Selection: This is arguably the most critical parameter.[19] For coupling with pyridine halides, which can be challenging substrates, bulky and electron-rich biarylphosphine ligands are the standard.[5][9] Good starting points for screening include:

    • XPhos: Often a robust, general ligand for a wide range of C-N couplings.

    • SPhos: Another highly effective and general ligand.

    • BrettPhos: Known to be particularly effective for coupling with hindered substrates.[20]

    • RuPhos: Has also shown excellent performance with challenging heteroaromatic couplings.[20]

A decision-making workflow for ligand screening can be visualized as follows:

Ligand_Selection_Workflow Start Start: Couple 3-Fluorophenol with Pyridine Halide Screen_General Screen General Ligands: XPhos, SPhos Start->Screen_General Check_Yield Acceptable Yield? Screen_General->Check_Yield Optimize Optimize Conditions: Base, Solvent, Temp. Check_Yield->Optimize Yes Screen_Specialized Screen Specialized Ligands: BrettPhos, RuPhos Check_Yield->Screen_Specialized No Re_evaluate Re-evaluate Substrates & Reaction Type Optimize->Re_evaluate If still problematic Screen_Specialized->Check_Yield Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd OA_label Oxidative Addition Ligand_Exch L-Pd(II)(Ar)(OAr') OxAdd->Ligand_Exch LE_label Ligand Exchange (Base-mediated) Ligand_Exch->Pd0 Product Ar-OAr' Ligand_Exch->Product RE_label Reductive Elimination BaseH Base-H⁺ + X⁻ Ligand_Exch->BaseH ArX Ar-X (Pyridine Halide) ArX->OxAdd ArOH Ar'-OH (3-Fluorophenol) + Base ArOH->Ligand_Exch

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